1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESFUYHNUATMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluorobenzyl chloride with cyclopropane carboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzyl ketone or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorobenzyl alcohol or 4-fluorobenzaldehyde.
Substitution: Formation of brominated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Key Observations :
- Melting Points : Electron-donating groups (e.g., -OCH3 in 4-methoxyphenyl derivative) increase melting points compared to halogenated analogs, likely due to enhanced crystallinity .
- NMR Trends : Fluorine substituents cause distinct deshielding in aromatic protons (δ ~7.25 ppm) and coupling patterns in 13C/19F NMR .
Electronic Effects and Acidity
The electron-withdrawing fluorine substituent increases the carboxylic acid’s acidity compared to non-halogenated analogs. This property enhances reactivity in nucleophilic acyl substitution reactions, critical for drug design . In contrast, methoxy or methyl groups reduce acidity due to electron-donating effects .
Biological Activity
1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid (CAS: 139229-60-0) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
The chemical formula of this compound is with a molecular weight of 194.21 g/mol. The structural representation includes a cyclopropane ring with a carboxylic acid and a fluorinated phenyl group, which may enhance its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C11H11FO2 |
| Molecular Weight | 194.21 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 14996290 |
Anti-inflammatory and Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anti-inflammatory and anticancer activities. For instance, studies on phenylcyclopropane derivatives have shown their potential to inhibit the proliferation of various cancer cell lines, including leukemia cells. These findings suggest that the cyclopropane moiety may play a crucial role in modulating biological responses.
The presence of the fluorine atom in the para position of the phenyl ring is believed to enhance lipophilicity and bioavailability, potentially increasing binding affinity to biological targets. This modification can influence molecular interactions with enzymes and receptors, thereby affecting pharmacodynamics.
Study on U937 Cell Line
A notable study investigated the effects of cyclopropane derivatives on the U937 human myeloid leukemia cell line. The results demonstrated that certain derivatives exhibited effective inhibition of cell proliferation without causing cytotoxicity, highlighting their therapeutic potential in cancer treatment .
In Silico Analysis
In silico docking studies have been conducted to predict the binding affinity of this compound with various targets. These analyses revealed favorable interaction energies, indicating that this compound could be a promising candidate for drug development aimed at specific molecular targets involved in disease processes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds was performed:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C11H11FO2 | Contains fluorine at the para position |
| 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid | C11H10ClO2 | Chlorine substituent instead of fluorine |
| 1-[(4-Bromophenyl)methyl]cyclopropane-1-carboxylic acid | C11H10BrO2 | Bromine substituent influence |
This table illustrates how variations in substituent position and type can significantly affect biological activity and pharmacological profiles.
Q & A
Q. What are the standard synthetic routes for 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid?
Answer: The compound is synthesized via cyclopropanation strategies. A common approach involves coupling fluorophenyl precursors with cyclopropane carboxylic acid derivatives under basic conditions. For example, Hofmann rearrangement under electro-induced conditions (using hydrochloric acid and water at pH 1) has been employed for analogous cyclopropane carboxylates . Post-synthesis purification often utilizes silica gel column chromatography with hexane/ethyl acetate eluents, yielding >75% purity .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR : Aromatic protons (δ ~7.25 ppm) and cyclopropane carbons (δ ~31.6 ppm) are diagnostic. The carboxylic acid carbonyl appears at δ ~173 ppm in 13C NMR .
- FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3070 cm⁻¹ (aromatic C–H) confirm functional groups .
- HRMS : Validates molecular weight (e.g., [M+Na]+ at m/z 256.1121 for related derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Answer: Key parameters include:
- Stoichiometry : Using 2.0 equivalents of nucleophiles (e.g., amines) enhances coupling efficiency .
- Reaction Time : Extended durations (18–24 hours at RT) improve cyclopropane ring stability .
- Workup pH : Acidification to pH 1 precipitates the carboxylic acid form, minimizing losses during extraction .
- Catalysis : Electrochemical methods reduce side reactions in cyclopropanation .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Answer: Discrepancies may arise from impurity profiles or assay variability. Strategies include:
- Purity Validation : HPLC (>95% purity) and elemental analysis ensure compound consistency .
- Comparative Studies : Testing structural analogs (e.g., 4-chloro or 3-fluoro derivatives) isolates substituent effects .
- Standardized Assays : Enzymatic studies under controlled pH (7.4) and temperature (37°C) improve reproducibility .
Q. How can researchers investigate the compound’s interactions with biological targets?
Answer:
- X-ray Crystallography : Resolves binding modes at atomic resolution (e.g., fluorine’s role in hydrogen bonding) .
- Fluorescence Polarization : Quantifies binding affinity (Kd) using fluorescently labeled analogs .
- Isotopic Labeling : 13C-labeled cyclopropanes track metabolic pathways in vivo .
Methodological Considerations
Q. What challenges arise in characterizing cyclopropane ring stability under physiological conditions?
Answer: The strained cyclopropane ring may undergo ring-opening in acidic/basic environments. Stability assays (e.g., pH 2–9 buffers, 37°C) coupled with LC-MS monitoring are critical. For analogs, half-life degradation ranges from 2–24 hours depending on substituent electronegativity .
Q. How do fluorophenyl substituents influence spectroscopic data interpretation?
Answer: The electron-withdrawing fluorine atom deshields adjacent protons, causing downfield shifts in NMR (δ +0.2–0.5 ppm). In mass spectrometry, fluorine’s isotopic pattern (m/z +2) aids identification. Comparative databases (e.g., NIST) validate spectral assignments .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility profiles in literature?
Answer: Solubility variations (e.g., in DMSO vs. water) may stem from polymorphic forms. Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
